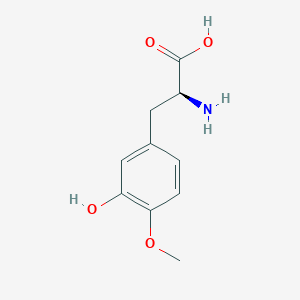

(2S)-2-アミノ-3-(3-ヒドロキシ-4-メトキシフェニル)プロパン酸

説明

This compound is notable for its role in the biosynthesis of certain antibiotics, such as saframycin and safracin, which are produced by microorganisms like Streptomyces lavendulae and Pseudomonas fluorescens . These antibiotics have significant antitumor and antimicrobial properties, making the study of this compound highly relevant in pharmaceutical research .

科学的研究の応用

3-hydroxy-5-methyl-O-methyltyrosine has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of complex natural products and pharmaceuticals.

Biology: It is used to study enzyme mechanisms and metabolic pathways.

Medicine: Its derivatives, such as saframycin, are investigated for their antitumor and antimicrobial properties.

Industry: It is utilized in the production of antibiotics and other bioactive compounds.

作用機序

Target of Action

It is known that this compound is a metabolite produced by gut microbiota from dietary polyphenols , which might contribute to their health benefits .

Mode of Action

It is known that dietary polyphenols and their metabolites can have several health benefits such as anticancer and cardiovascular protective effects .

Biochemical Pathways

It is known that dietary polyphenols and their metabolites can affect various biochemical pathways related to health benefits such as anticancer and cardiovascular protective effects .

Pharmacokinetics

(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been studied in Sprague-Dawley rats . After oral administration of HMPA, intact and conjugated HMPAs were detected in the bloodstream and reached the maximum concentration in 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . This study demonstrated that orally administered HMPA undergoes rapid metabolism and wide tissue distribution with an absorption ratio of at least 1.2% .

Action Environment

It is known that dietary polyphenols and their metabolites can have several health benefits such as anticancer and cardiovascular protective effects , and these effects can be influenced by various factors including diet and gut microbiota .

生化学分析

Biochemical Properties

Tyrosine, 3-hydroxy-O-methyl-, is involved in several biochemical reactions. It is primarily synthesized from the amino acid tyrosine through the action of the enzyme tyrosine hydroxylase. This enzyme catalyzes the hydroxylation of tyrosine to form L-DOPA, which is then decarboxylated by aromatic L-amino acid decarboxylase to produce dopamine . Dopamine can be further converted into norepinephrine and epinephrine through the actions of dopamine β-hydroxylase and phenylethanolamine N-methyltransferase, respectively . The interactions of Tyrosine, 3-hydroxy-O-methyl-, with these enzymes are critical for the regulation of catecholamine levels in the body.

Cellular Effects

Tyrosine, 3-hydroxy-O-methyl-, influences various cellular processes. In dopaminergic neurons, it is converted to dopamine, which is then stored in synaptic vesicles and released into the synaptic cleft upon neuronal activation. This release of dopamine plays a vital role in modulating synaptic transmission and influencing cell signaling pathways . Additionally, Tyrosine, 3-hydroxy-O-methyl-, affects gene expression by regulating the transcription of genes involved in catecholamine synthesis and metabolism . It also impacts cellular metabolism by serving as a substrate for the production of energy and other metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of Tyrosine, 3-hydroxy-O-methyl-, involves its conversion to dopamine and subsequent interactions with dopamine receptors. Dopamine binds to specific receptors on the surface of target cells, triggering a cascade of intracellular signaling events that modulate various physiological responses . These signaling pathways include the activation of adenylate cyclase, which increases cyclic AMP levels, and the regulation of ion channels and other effector proteins. Additionally, Tyrosine, 3-hydroxy-O-methyl-, can inhibit or activate enzymes involved in its own metabolism, thereby influencing its overall levels and activity in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrosine, 3-hydroxy-O-methyl-, can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biochemical agents. Over time, Tyrosine, 3-hydroxy-O-methyl-, can undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to Tyrosine, 3-hydroxy-O-methyl-, can result in changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of Tyrosine, 3-hydroxy-O-methyl-, vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve motor skills by increasing dopamine levels in the brain . At high doses, it can lead to toxic effects, such as oxidative stress and neuronal damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant physiological response, and exceeding this threshold can result in adverse effects.

Metabolic Pathways

Tyrosine, 3-hydroxy-O-methyl-, is involved in several metabolic pathways. It is primarily metabolized through the catecholamine biosynthesis pathway, where it is converted to dopamine, norepinephrine, and epinephrine . Enzymes such as tyrosine hydroxylase, aromatic L-amino acid decarboxylase, dopamine β-hydroxylase, and phenylethanolamine N-methyltransferase play key roles in these metabolic processes . Additionally, Tyrosine, 3-hydroxy-O-methyl-, can influence metabolic flux by altering the levels of other metabolites and cofactors involved in energy production and neurotransmitter synthesis.

Transport and Distribution

The transport and distribution of Tyrosine, 3-hydroxy-O-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. In the brain, it is transported across the blood-brain barrier by the large neutral amino acid transporter . Once inside the brain, it is taken up by dopaminergic neurons and converted to dopamine. The distribution of Tyrosine, 3-hydroxy-O-methyl-, within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors and binding proteins .

Subcellular Localization

The subcellular localization of Tyrosine, 3-hydroxy-O-methyl-, is primarily within the cytoplasm of dopaminergic neurons. It is synthesized in the cytoplasm and then transported into synaptic vesicles for storage and release . The activity and function of Tyrosine, 3-hydroxy-O-methyl-, are influenced by its localization within specific cellular compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles and its overall activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-methyl-O-methyltyrosine involves several enzymatic steps. The key enzyme, SfmD, catalyzes the hydroxylation of 3-methyl-L-tyrosine to produce 3-hydroxy-5-methyl-L-tyrosine . This reaction requires a mononuclear heme as a prosthetic group and utilizes dioxygen and ascorbate as cosubstrates . The subsequent methylation steps are facilitated by methyltransferases encoded by the genes sacF/sfmM2 and sacG/sfmM3 .

Industrial Production Methods

Industrial production of 3-hydroxy-5-methyl-O-methyltyrosine can be achieved through microbial fermentation. This method involves the heterologous expression of the biosynthetic gene cluster in suitable host organisms like Streptomyces coelicolor and Pseudomonas putida . The fermentation process is optimized to ensure high yield and purity of the compound, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

3-hydroxy-5-methyl-O-methyltyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to an aldehyde or alcohol.

Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Aldehydes and alcohols.

Substitution: Ethers and esters.

類似化合物との比較

Similar Compounds

Tyrosine: A proteinogenic amino acid with a phenolic hydroxyl group.

3-methyl-L-tyrosine: A methylated derivative of tyrosine.

L-DOPA: A hydroxylated derivative of tyrosine used in the treatment of Parkinson’s disease.

Uniqueness

3-hydroxy-5-methyl-O-methyltyrosine is unique due to its specific role in the biosynthesis of saframycin and safracin antibiotics. Unlike its similar compounds, it undergoes specific enzymatic modifications that lead to the formation of bioactive molecules with significant pharmaceutical applications .

特性

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXPIKKZQGWJMW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963096 | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-01-8, 35296-56-1 | |

| Record name | 4-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa, 4-O-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVODOPA, 4-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

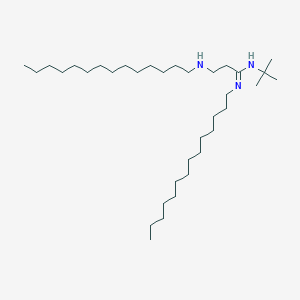

![1-Methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione](/img/structure/B1251199.png)

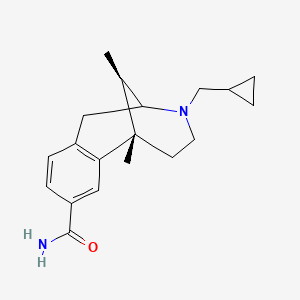

![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)

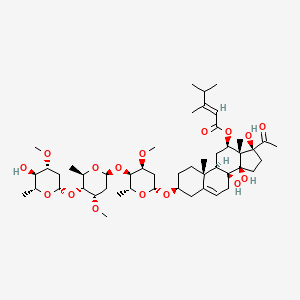

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)